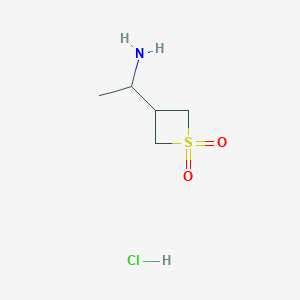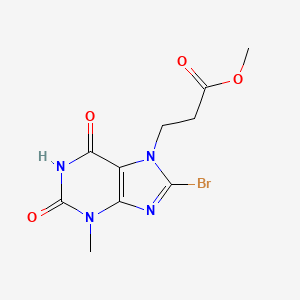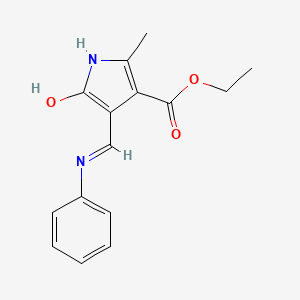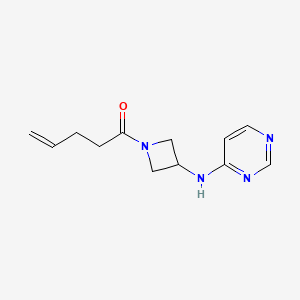![molecular formula C22H21ClN2O2 B2478623 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone CAS No. 179115-41-4](/img/structure/B2478623.png)
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone is a synthetic organic compound with a molecular formula of C20H19ClN2O2 It is characterized by the presence of a naphthoquinone core substituted with a benzyl-piperidinyl-amino group and a chlorine atom
Aplicaciones Científicas De Investigación
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Biological Studies: Used as a probe to study the mechanisms of enzyme inhibition and redox biology.
Materials Science: Employed in the synthesis of organic semiconductors and photovoltaic materials.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Introduction of the Chlorine Atom: Chlorination of the naphthoquinone core is achieved using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Benzyl-Piperidinyl-Amino Group: The final step involves the nucleophilic substitution reaction between the chloronaphthoquinone and 1-benzyl-4-piperidinylamine under basic conditions, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or ceric ammonium nitrate (CAN) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation, such as thioredoxin reductase and glutathione reductase.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Benzyl-4-piperidinyl)amino]-6-methyl-4-pyrimidinol
- N-(5-Chloro-2-pyrimidinyl)-N-(4-piperidinyl)amine
- 1-{3-[(Methylamino)carbonyl]-2-pyridinyl}-4-piperidinecarboxylic acid
Uniqueness
2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct redox properties and biological activity. Its ability to generate ROS and induce oxidative stress sets it apart from other similar compounds, making it a valuable tool in both medicinal chemistry and biological research.
Propiedades
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)amino]-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)24-16-10-12-25(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,24H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPKRQGSUVDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)

![(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2478545.png)

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)
![2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B2478553.png)

![(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2478557.png)
![N-(4-BROMO-2-FLUOROPHENYL)-2-{[6-(3,5-DIMETHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2478558.png)



